REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[O:5].Cl>C(=O)([O-])[O-].[Na+].[Na+]>[O:5]=[C:4]1[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]=2[O:1][CH:7]([C:8]([OH:10])=[O:9])[CH2:6]1 |f:2.3.4|
|
Name
|
3-(2-hydroxybenzoyl)acrylic acid
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C=CC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
DISTILLATION
|
Details
|
after which the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(OC2=C1C=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |